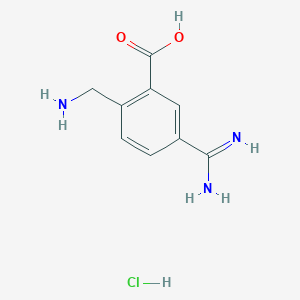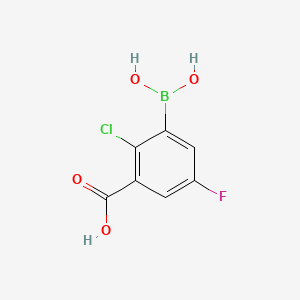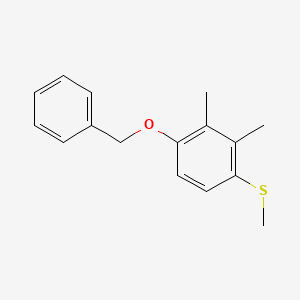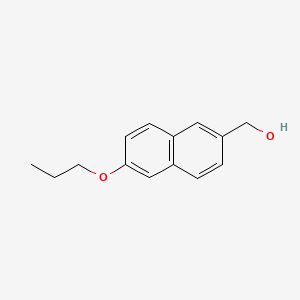
(6-Fluoro-2-formyl-3-methylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Fluoro-2-formyl-3-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated aromatic ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-2-formyl-3-methylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a halogenated aromatic compound using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product .
化学反应分析
Types of Reactions
(6-Fluoro-2-formyl-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Alcohols.
科学研究应用
(6-Fluoro-2-formyl-3-methylphenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (6-Fluoro-2-formyl-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with the electrophilic halide .
相似化合物的比较
Similar Compounds
Uniqueness
(6-Fluoro-2-formyl-3-methylphenyl)boronic acid is unique due to the presence of both a fluorine atom and a formyl group on the aromatic ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
属性
分子式 |
C8H8BFO3 |
|---|---|
分子量 |
181.96 g/mol |
IUPAC 名称 |
(6-fluoro-2-formyl-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H8BFO3/c1-5-2-3-7(10)8(9(12)13)6(5)4-11/h2-4,12-13H,1H3 |
InChI 键 |
KOXBKOWHMYFTDX-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1C=O)C)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14031956.png)

![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B14031979.png)







![Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide](/img/structure/B14032025.png)
![[(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14032031.png)


